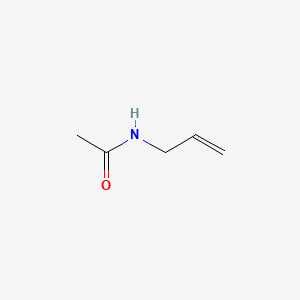

N-Allylacetamide

Description

The exact mass of the compound N-Allylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Allylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Allylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQCXAUFUOFSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29469-99-6 | |

| Record name | Acetamide, N-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29469-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60219232 | |

| Record name | N-Allylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-33-1 | |

| Record name | N-Allylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-allyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ALLYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJT0M8Y9MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Allylacetamide (CAS: 692-33-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of N-Allylacetamide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as an intermediate or building block in their work.

Physicochemical Properties

N-Allylacetamide is a versatile organic compound with a range of applications in chemical synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Allylacetamide

| Property | Value | Reference |

| CAS Number | 692-33-1 | [2] |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2] |

| IUPAC Name | N-prop-2-enylacetamide | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 227.3 °C at 760 mmHg | [3] |

| 97-102 °C at 14 Torr | [1] | |

| Melting Point | 64-65 °C | [1] |

| Density | 0.884 g/cm³ | [3] |

| ~1.4582 g/cm³ at 23 °C | [1] | |

| Flash Point | 119.3 °C | [3] |

| XLogP3 | 0.2 | [2] |

Synthesis Protocols

N-Allylacetamide can be synthesized through various methods, with the most common being the acylation of allylamine with acetic anhydride.[1][4] It serves as a key intermediate in the synthesis of melatonin.[5][6]

Synthesis of N-Allylacetamide from Allylamine and Acetic Anhydride

This method involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride, proceeding through an addition-elimination mechanism to yield N-allylacetamide and acetic acid as a byproduct.[1]

Experimental Protocol:

-

Materials:

-

Allylamine

-

Acetic anhydride

-

Appropriate solvent (e.g., a suitable organic solvent or neat)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, condenser)

-

Purification apparatus (distillation or chromatography equipment)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place allylamine.

-

Slowly add acetic anhydride to the stirred allylamine. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction is generally allowed to proceed for several hours (e.g., 20 hours) to ensure completion.[1]

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the crude N-allylacetamide can be purified. If necessary, neutralize the acetic acid byproduct with a suitable base.

-

Purify the product by vacuum distillation or column chromatography to obtain the final, pure N-Allylacetamide.[4] Expected yields are typically in the range of 85-95%.[1]

-

Synthesis of Melatonin from N-Allylacetamide

N-Allylacetamide is a precursor in a two-step synthesis of melatonin, which involves hydroformylation followed by a Fischer indole synthesis.[1][6]

Experimental Protocol:

-

Step 1: Hydroformylation of N-Allylacetamide

-

In a suitable reaction vessel, dissolve N-Allylacetamide in an appropriate solvent system (e.g., an inverted two-phase toluene/water system).[5]

-

Add a rhodium catalyst, such as Rh(acac)(CO)₂ with a Xantphos ligand.[5]

-

Pressurize the vessel with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas.

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain it for the required duration.[5]

-

After the reaction, the resulting product, N-acetyl-4-aminobutanal, will be in the aqueous phase.[6]

-

-

Step 2: Fischer Indole Synthesis to Melatonin

-

To the aqueous solution containing N-acetyl-4-aminobutanal, add 4-methoxyphenylhydrazine.

-

The subsequent hydrazone formation and Fischer-indole synthesis can be carried out in a one-pot manner.[5]

-

The reaction may require acidic conditions and heating.

-

Upon completion, extract the melatonin from the reaction mixture using a suitable organic solvent.

-

Purify the extracted melatonin using standard techniques such as crystallization or chromatography.

-

Spectroscopic and Chromatographic Data

The identity and purity of N-Allylacetamide are confirmed through various analytical techniques.

Table 2: Spectroscopic and Chromatographic Data for N-Allylacetamide

| Technique | Data | Reference |

| ¹H NMR | See Table 3 | [7][8] |

| ¹³C NMR | See Table 4 | [9][10] |

| FTIR (cm⁻¹) | See Table 5 | [11][12] |

| Mass Spec. (GC-MS) | See Table 6 | [2][13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Data for N-Allylacetamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.1 | m | 2H | -CH=CH₂ |

| ~3.8 | t | 2H | -CH₂-NH- |

| ~2.0 | s | 3H | -C(O)CH₃ |

| ~5.6 | br s | 1H | -NH- |

Table 4: ¹³C NMR Data for N-Allylacetamide

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~134 | -CH=CH₂ |

| ~116 | -CH=CH₂ |

| ~42 | -CH₂-NH- |

| ~23 | -C(O)CH₃ |

Experimental Protocol for NMR:

-

Sample Preparation: Dissolve a small amount of N-Allylacetamide in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz for ¹H NMR).[14]

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, or residual solvent peaks).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 5: Key FTIR Absorption Bands for N-Allylacetamide

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~3080 | =C-H stretch |

| ~1650 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1640, 990, 920 | C=C stretch and bends |

Experimental Protocol for FTIR:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of N-Allylacetamide with dry potassium bromide and pressing it into a transparent disk.[12] Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 6: Mass Spectrometry Data for N-Allylacetamide

| m/z | Interpretation |

| 99 | [M]⁺ (Molecular Ion) |

| 58 | [CH₂=CHCH₂NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

| 41 | [CH₂=CHCH₂]⁺ |

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a dilute solution of N-Allylacetamide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions: Use a temperature program to separate the components of the sample. Helium is typically used as the carrier gas.[13]

-

MS Conditions: Use electron ionization (EI) as the ionization source. Acquire mass spectra over a suitable mass range (e.g., m/z 30-200).

-

Data Analysis: Identify the peak corresponding to N-Allylacetamide based on its retention time and compare its mass spectrum with a reference library or interpret the fragmentation pattern.[2]

Safety and Handling

N-Allylacetamide should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

N-Allylacetamide is a valuable building block in organic synthesis with several applications:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of melatonin, a hormone that regulates sleep-wake cycles.[1][5]

-

Polymer Chemistry: The allyl group allows for polymerization and copolymerization to create novel materials.

-

Agrochemicals: It can be used in the development of new agrochemicals.

-

Organic Synthesis: The double bond and amide functionality provide reactive sites for various chemical transformations, including hydroformylation, arylative cyclization, and other carbonylative reactions.[1]

References

- 1. Buy N-Allylacetamide | 692-33-1 [smolecule.com]

- 2. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N-Allylacetamide | 692-33-1 | Benchchem [benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 10. DSpace [dr.lib.iastate.edu]

- 11. azooptics.com [azooptics.com]

- 12. jascoinc.com [jascoinc.com]

- 13. tips.sums.ac.ir [tips.sums.ac.ir]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Data of N-prop-2-enylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-prop-2-enylacetamide, also known as N-allylacetamide, is a chemical compound with the IUPAC name N-prop-2-enylacetamide. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data. The information is presented in a structured format to facilitate easy reference and comparison for research, development, and drug discovery applications.

Chemical and Physical Properties

N-prop-2-enylacetamide is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-prop-2-enylacetamide |

| Common Name | N-Allylacetamide |

| CAS Number | 692-33-1 |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol [2] |

| InChI Key | DVQCXAUFUOFSDW-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC=C |

Table 2: Physical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Melting Point | 64-65 °C |

| Boiling Point | 97-102 °C at 14 Torr; 227.3 °C at 760 mmHg |

| Density | ~1.4582 g/cm³ at 23 °C; 0.884 g/cm³ |

Spectroscopic Data

Due to the limited availability of public experimental spectra for N-prop-2-enylacetamide, the following data is based on predicted values and typical ranges for the functional groups present in the molecule.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.1 | m | 2H | -CH=CH₂ |

| ~3.9 | t | 2H | -CH₂-NH- |

| ~2.0 | s | 3H | CH₃-C=O |

| ~5.5-6.0 | br s | 1H | -NH- |

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~170 | C=O |

| ~134 | -CH=CH₂ |

| ~116 | -CH=CH₂ |

| ~42 | -CH₂-NH- |

| ~23 | CH₃-C=O |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3300 | N-H Stretch |

| ~3080 | =C-H Stretch |

| ~1650 | C=O Stretch (Amide I) |

| ~1640 | C=C Stretch |

| ~1550 | N-H Bend (Amide II) |

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 99 | [M]⁺ (Molecular Ion) |

| 58 | [CH₂=CHCH₂NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The synthesis of N-prop-2-enylacetamide is commonly achieved through the acylation of allylamine with acetic anhydride.

Synthesis of N-prop-2-enylacetamide from Allylamine and Acetic Anhydride

Materials:

-

Allylamine

-

Acetic Anhydride

-

A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve allylamine in the chosen aprotic solvent.

-

Slowly add a molar equivalent of acetic anhydride to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid byproduct.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude N-prop-2-enylacetamide.

-

The crude product can be further purified by vacuum distillation.

Mandatory Visualizations

Diagram 1: Synthesis and Analysis Workflow of N-prop-2-enylacetamide

References

N-Allylacetamide molecular formula and weight

An In-depth Technical Guide to N-Allylacetamide: Synthesis, Properties, and Applications

Introduction

N-Allylacetamide, with the IUPAC name N-prop-2-enylacetamide, is an organic compound featuring an acetamide group attached to an allyl moiety.[1] This structure provides it with versatile reactivity, making it a valuable intermediate in various organic syntheses. Its applications range from being a building block in the synthesis of pharmaceuticals to its use in polymer chemistry.[1] This guide provides a comprehensive overview of N-Allylacetamide, including its chemical and physical properties, detailed synthesis protocols, analytical methods, and key applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of N-Allylacetamide are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol [1][2][3][4] |

| CAS Number | 692-33-1[1][2][4] |

| IUPAC Name | N-prop-2-enylacetamide[1][2] |

| Density | 0.884 g/cm³[2] |

| Boiling Point | 227.3 °C at 760 mmHg[2] |

| Flash Point | 119.3 °C[2] |

| Appearance | Colorless oil[3] |

Experimental Protocols: Synthesis of N-Allylacetamide

N-Allylacetamide is commonly synthesized via the nucleophilic acylation of allylamine.[1] Two prevalent methods utilize either acetic anhydride or acetyl chloride as the acylating agent.

Method 1: Acylation with Acetic Anhydride

This is a primary method for N-Allylacetamide synthesis.[1] The reaction involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride.

Reaction: CH₂(CH)CH₂NH₂ + (CH₃CO)₂O → CH₂(CH)CH₂NHCOCH₃ + CH₃COOH

Procedure:

-

In a reaction vessel, combine allylamine and acetic anhydride.

-

The reaction is typically stirred at room temperature.

-

The reaction proceeds over approximately 20 hours.[1]

Yield: This method can achieve high yields, generally in the range of 85-95%.[1]

Method 2: Acylation with Acetyl Chloride

This method offers a faster reaction time compared to the acetic anhydride method due to the higher reactivity of acetyl chloride.[3]

Reaction: CH₂(CH)CH₂NH₂ + CH₃COCl → CH₂(CH)CH₂NHCOCH₃ + HCl

Procedure:

-

Dissolve allylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add acetyl chloride to the solution. A base is required to neutralize the hydrochloric acid byproduct, which helps to drive the reaction to completion.[1][3]

-

The reaction mixture is stirred at room temperature.

-

The reaction is typically complete within 2-4 hours.[1]

-

The final product can be purified by vacuum distillation.[3]

Analytical Characterization

The identity and purity of N-Allylacetamide can be confirmed using several analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to analyze N-Allylacetamide. A common mobile phase consists of acetonitrile, water, and an acid like phosphoric or formic acid.[4]

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the amide and allyl groups can be confirmed. PubChem provides access to FTIR spectra for N-Allylacetamide.[2]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[3] The expected monoisotopic mass is 99.068413911 Da.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

Synthetic Applications

The unique structure of N-Allylacetamide, containing both an amide and a reactive allyl group, makes it a useful intermediate in several synthetic pathways.

Palladium-Catalyzed Reactions

N-Allylacetamide is a key substrate in palladium-catalyzed reactions, such as arylative cyclization with aryl halides. This reaction, typically carried out in the presence of a palladium catalyst and a base like sodium tert-butoxide, produces benzyl-substituted oxazolines, which are important structural motifs in ligands and pharmaceuticals.[1][3]

Caption: Palladium-catalyzed arylative cyclization of N-Allylacetamide.

Synthesis of Melatonin

N-Allylacetamide serves as a starting material in some synthetic routes to melatonin. One approach involves the hydroformylation of N-Allylacetamide using a rhodium catalyst to produce an intermediate, which then undergoes a Fischer indole reaction to yield melatonin.[1]

Safety and Handling

N-Allylacetamide is classified as harmful if swallowed and may cause skin and serious eye irritation.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[5]

Conclusion

N-Allylacetamide is a versatile chemical compound with significant applications in organic synthesis. Its straightforward preparation and the reactivity of its allyl group make it a valuable precursor for a variety of more complex molecules, including pharmaceuticals and novel polymers. The methodologies and data presented in this guide offer a solid foundation for its use in a research and development setting.

Caption: General experimental workflow for the synthesis and analysis of N-Allylacetamide.

References

N-Allylacetamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of N-Allylacetamide, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development.

Core Identifiers and Synonyms

Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key identifiers for N-Allylacetamide.

| Identifier Type | Value |

| IUPAC Name | N-prop-2-enylacetamide[1][2][3] |

| Synonyms | N-acetylallylamine, Acetamide-N-allyl, N-(Prop-2-en-1-yl)acetamide, N-(2-Propenyl)acetamide[4][5] |

| CAS Number | 692-33-1[1][2][4] |

| PubChem CID | 69653[3] |

| European Community (EC) Number | 211-729-0[3][4] |

| UNII | PJT0M8Y9MO[3][4] |

| InChI | InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)[1][3][6] |

| InChIKey | DVQCXAUFUOFSDW-UHFFFAOYSA-N[1][2][4][6] |

| SMILES | CC(=O)NCC=C[1][3][6] |

| Molecular Formula | C5H9NO[1][2][4][6] |

| Molecular Weight | 99.13 g/mol [1][2] |

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the various identifiers for N-Allylacetamide, from the most general common name to the specific structural representations.

References

- 1. Buy N-Allylacetamide | 692-33-1 [smolecule.com]

- 2. N-Allylacetamide | 692-33-1 | Benchchem [benchchem.com]

- 3. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Allylacetamide | SIELC Technologies [sielc.com]

- 5. N-allylacetamide | 692-33-1 [chemicalbook.com]

- 6. PubChemLite - N-allylacetamide (C5H9NO) [pubchemlite.lcsb.uni.lu]

Spectroscopic data for N-Allylacetamide (¹H NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Allylacetamide (N-prop-2-enylacetamide), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its ¹H NMR, IR, and Mass Spectrometry data. This guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-Allylacetamide.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Note: Experimentally obtained and verified ¹H NMR data for N-Allylacetamide with complete assignment of chemical shifts, multiplicities, and coupling constants were not available in publicly accessible databases at the time of this publication. The data presented below are predicted values based on standard chemical shift ranges for the functional groups present in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C(=O)- | ~2.0 | Singlet (s) | 3H |

| -NH- | 5.5 - 6.5 | Broad Singlet (br s) | 1H |

| -CH₂-N- | ~3.8 - 3.9 | Triplet (t) or Doublet of Triplets (dt) | 2H |

| =CH₂ | ~5.1 - 5.3 | Multiplet (m) | 2H |

| -CH= | ~5.8 - 5.9 | Multiplet (m) | 1H |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3080 | =C-H stretch |

| ~2930 | C-H stretch (sp³) |

| ~1650 | C=O stretch (Amide I) |

| ~1645 | C=C stretch |

| ~1550 | N-H bend (Amide II) |

| ~990 and ~920 | =C-H bend (out-of-plane) |

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 99 | 5.4 | [M]⁺ (Molecular Ion) |

| 84 | 6.2 | [M - CH₃]⁺ |

| 72 | 1.1 | |

| 58 | 5.2 | |

| 57 | 100.0 | [CH₂=CHCH₂NHCO]⁺ or rearrangement fragments |

| 56 | 80.5 | |

| 43 | 62.3 | [CH₃CO]⁺ |

| 42 | 6.1 | |

| 41 | 21.6 | [CH₂=CHCH₂]⁺ |

| 39 | 8.9 | |

| 30 | 34.0 | [CH₂=NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent typical procedures for the analysis of a small organic molecule like N-Allylacetamide.

¹H NMR Spectroscopy

A ¹H NMR spectrum of N-Allylacetamide would typically be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Standard acquisition parameters would include a 30° or 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. To achieve a good signal-to-noise ratio, 8 to 16 scans are typically co-added. The resulting free induction decay (FID) is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of N-Allylacetamide, which is a liquid at room temperature, is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data presented was likely acquired from a neat sample (without solvent).[1]

One common method is the use of a capillary cell, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1] The plates are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. Subsequently, the sample spectrum is recorded, and the background is automatically subtracted to yield the final IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum of N-Allylacetamide is typically obtained using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

In the EI source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. The data presented indicates a source temperature of 220 °C and a sample temperature of 160 °C.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like N-Allylacetamide.

Caption: General workflow for spectroscopic analysis of N-Allylacetamide.

References

Physical properties of N-Allylacetamide (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of N-Allylacetamide, a secondary amide of interest in various research and development applications. The document outlines its boiling point and density, presents generalized experimental protocols for their determination, and includes a schematic for its common synthesis route.

Core Physical and Chemical Properties

N-Allylacetamide (IUPAC name: N-(prop-2-en-1-yl)acetamide) is an organic compound featuring an allyl group bonded to the nitrogen atom of an acetamide. This structure imparts specific physical and chemical characteristics relevant to its application in synthesis and material science.

Quantitative Data Summary

The reported physical properties of N-Allylacetamide exhibit some variation across different sources. The following table summarizes the available quantitative data. It is recommended that users verify these properties through experimental analysis for their specific applications.

| Physical Property | Reported Value(s) | Source(s) |

| Boiling Point | 227.3°C at 760 mmHg | [1][2] |

| 97 to 102°C at 14 Torr | [3] | |

| Density | 0.884 g/cm³ | [1] |

| ~1.4582 g/cm³ at 23°C | [3] | |

| Molecular Formula | C₅H₉NO | [1][4] |

| Molecular Weight | 99.13 g/mol | [3][4] |

Experimental Protocols for Property Determination

Boiling Point Determination

The boiling point of a liquid is a key indicator of its volatility and purity. Several methods can be employed for its determination, with the choice often depending on the available sample volume.

1. Distillation Method (for sample volumes ≥5 mL):

-

Apparatus: A simple distillation setup is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure:

-

The liquid sample (at least 5 mL) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The flask is heated gently.

-

As the liquid boils and the vapor condenses, the temperature is monitored.

-

The boiling point is recorded as the highest stable temperature observed on the thermometer during the distillation process.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Reflux Method:

-

Apparatus: A round-bottom flask is fitted with a condenser in a vertical position. A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid.

-

Procedure:

-

The sample is placed in the flask with boiling chips and heated to a gentle boil.

-

The liquid will vaporize and then condense, returning to the flask.

-

The thermometer will register the temperature of the hot vapor, which corresponds to the boiling point at the given pressure.

-

3. Thiele Tube Method (for small sample volumes <1 mL):

-

Apparatus: A Thiele tube, a small test tube, a capillary tube, a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

Density Measurement

Density is a fundamental physical property that can be determined with high precision using various methods.

1. Pycnometry (Gravimetric Method):

-

Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again. The temperature of the liquid is recorded.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.

-

The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.

-

Synthesis of N-Allylacetamide

A common and straightforward method for the synthesis of N-Allylacetamide is the acylation of allylamine using an acetylating agent such as acetic anhydride or acetyl chloride. The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of N-Allylacetamide.

References

Early Research and Discovery of N-Allylacetamide Polymerization: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the polymerization of N-Allylacetamide, a monomer that garnered interest in the mid-20th century. Early investigations into its polymerization were part of a broader exploration of allyl compounds. These initial studies laid the groundwork for understanding the unique challenges and characteristics of poly(N-allylacetamide), particularly the phenomenon of degradative chain transfer which significantly impacts the polymer's molecular weight.

Synthesis of N-Allylacetamide

The primary and historically significant method for synthesizing N-Allylacetamide involves the acylation of allylamine with acetic anhydride.[1] This straightforward nucleophilic acyl substitution reaction provides a reliable route to the monomer.

Radical Polymerization of N-Allylacetamide

Early research established that N-Allylacetamide can undergo homopolymerization via a free-radical mechanism, typically initiated by thermal decomposition of initiators like benzoyl peroxide.[2] However, unlike the polymerization of many vinyl monomers, the polymerization of allyl compounds, including N-Allylacetamide, is characterized by low reaction rates and the formation of low molecular weight polymers. This is attributed to a frequent side reaction known as degradative chain transfer.

Degradative Chain Transfer: The Core Challenge

The primary obstacle in producing high molecular weight poly(N-allylacetamide) is degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a stable, resonance-delocalized allyl radical. This newly formed radical is significantly less reactive and less likely to initiate a new polymer chain, thus "degrading" the kinetic chain and limiting the polymer's chain length.

Summary of Polymerization Characteristics

The following table summarizes the key qualitative findings from early research on N-Allylacetamide polymerization.

| Characteristic | Description | Implication for Polymer Synthesis |

| Monomer Reactivity | Moderate, capable of undergoing free-radical polymerization. | Polymerization is feasible under standard radical-initiating conditions. |

| Polymerization Rate | Generally slow compared to vinyl monomers. | Longer reaction times are required to achieve significant monomer conversion. |

| Molecular Weight | Consistently low, typically resulting in oligomers or low polymers. | Difficult to produce high-performance materials requiring long polymer chains. |

| Dominant Side Reaction | Degradative chain transfer to the monomer. | Severely limits the achievable molecular weight of the resulting polymer. |

| Resulting Polymer | Poly(N-allylacetamide) is typically a viscous liquid or a low-melting solid. | Applications are limited to areas where high molecular weight is not a critical factor. |

Representative Experimental Protocol: Radical Polymerization

The following is a representative experimental protocol for the bulk polymerization of N-Allylacetamide, based on general procedures for allyl monomer polymerization from the mid-20th century. Note: This is an illustrative protocol and not directly extracted from a specific early publication due to the unavailability of the full-text primary sources.

Objective: To synthesize poly(N-allylacetamide) via free-radical bulk polymerization.

Materials:

-

N-Allylacetamide (freshly distilled)

-

Benzoyl peroxide (recrystallized)

-

Methanol (reagent grade)

-

Polymerization tube (heavy-walled glass)

-

Vacuum line

-

Constant temperature oil bath

Procedure:

-

Monomer and Initiator Charging: A known quantity of freshly distilled N-Allylacetamide and a specific weight percentage of benzoyl peroxide (e.g., 1-5 mol%) are charged into a heavy-walled glass polymerization tube.

-

Degassing: The contents of the tube are thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by subjecting the tube to several freeze-pump-thaw cycles under high vacuum.

-

Sealing: After degassing, the polymerization tube is sealed under vacuum.

-

Polymerization: The sealed tube is immersed in a constant temperature oil bath set to a predetermined temperature (e.g., 80-100 °C) to initiate the thermal decomposition of the benzoyl peroxide and start the polymerization. The reaction is allowed to proceed for a specified duration (e.g., 24-72 hours).

-

Isolation of Polymer: After the designated reaction time, the tube is cooled, and the seal is carefully broken. The viscous contents are dissolved in a suitable solvent (e.g., acetone or chloroform).

-

Purification: The polymer solution is then slowly added to a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer. This step is repeated to remove any unreacted monomer and initiator fragments.

-

Drying: The purified polymer is collected by filtration or decantation and dried to a constant weight in a vacuum oven at a moderate temperature.

-

Characterization: The resulting polymer would then be characterized to determine its properties, such as molecular weight (by techniques like viscometry or osmometry in that era) and structure (via infrared spectroscopy).

Visualizing the Polymerization Pathway

The following diagrams illustrate the key steps in the free-radical polymerization of N-Allylacetamide, including the critical degradative chain transfer step.

References

The Allylamide Functional Group: A Technical Guide to Chemical Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The allylamide functional group, characterized by an amide linked to an allyl moiety (–CH₂–CH=CH₂), is a versatile and increasingly important structural motif in modern organic chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-rich amide and the reactive allyl group, offer a diverse landscape of chemical transformations. This guide provides an in-depth exploration of the reactivity of the allylamide functional group, focusing on key reactions, mechanistic insights, quantitative data, and detailed experimental protocols relevant to research and development.

Reactivity of the Amide Moiety

The amide portion of the allylamide group exhibits characteristic reactivity, primarily centered on reduction and hydrolysis. However, the presence of the adjacent allyl group can influence reaction outcomes.

Reduction to Allylic Amines

The reduction of the carbonyl group in N-allylamides is a common strategy to access valuable allylic amines. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, though it requires careful control to prevent undesired reduction of the carbon-carbon double bond.[1]

The general mechanism involves nucleophilic attack of the hydride on the amide carbonyl, followed by the elimination of a metal-aluminate species to form a transient iminium ion, which is then rapidly reduced by another equivalent of hydride. A key challenge is the concomitant reduction of the alkene, which can occur, particularly with excess reductant or at higher temperatures.[1][2] Optimized conditions, such as using a modest excess of LiAlH₄ (e.g., 1.5 equivalents) in solvents like tert-butyl methyl ether (tBuOMe), can minimize this side reaction.[1]

| Substrate Example | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield of Allylamine (%) | Yield of Propylamine (%) | Reference |

| N-allylbenzamide | LiAlH₄ (1.5) | tBuOMe | 25 | 48 | 85 | 14 | [1] |

| N-allyl-N-methyl-dodecanamide | LiAlH₄ (1.5) | tBuOMe | 25 | 2 | >98 | <2 | [1] |

| Sterically Hindered N-allylamide | LiAlH₄ (1.5) | tBuOMe | 66 | 48 | 35 | 65 | [1] |

Table 1: Representative Yields for the Reduction of N-Allylamides with LiAlH₄.

Experimental Protocol: Selective Reduction of N-Allylbenzamide

Objective: To reduce N-allylbenzamide to N-allylbenzylamine while minimizing over-reduction of the double bond.[1]

Materials:

-

N-allylbenzamide

-

Lithium aluminum hydride (LiAlH₄)

-

tert-Butyl methyl ether (tBuOMe), anhydrous

-

Water, distilled

-

15% (w/v) Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, dropping funnel)

Procedure:

-

A 1 M solution of LiAlH₄ in tBuOMe is prepared under an inert atmosphere (Argon or Nitrogen).

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tBuOMe, a solution of N-allylbenzamide (1.0 equivalent) in anhydrous tBuOMe is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[3]

-

The resulting white precipitate (aluminum salts) is stirred vigorously for 30 minutes and then removed by filtration through a pad of Celite.

-

The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-allylbenzylamine.

-

The product can be further purified by silica gel column chromatography if necessary.

Reactivity of the Allyl Group

The allyl moiety is rich in reactivity, enabling a wide range of transformations including radical reactions, cyclizations, and transition-metal-catalyzed modifications.

Radical Reactions: Allylic Halogenation

The allylic C-H bonds in allylamides are susceptible to radical abstraction due to the formation of a resonance-stabilized allylic radical. This allows for selective halogenation at the allylic position, typically using N-bromosuccinimide (NBS) as a source of low-concentration bromine in the presence of a radical initiator (e.g., AIBN or light).[4]

The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The key step is the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized radical intermediate. This intermediate then reacts with molecular bromine to yield the allylic bromide and a new bromine radical, propagating the chain.[4]

Experimental Protocol: Radical Bromination of an N-Allylamide

Objective: To selectively brominate the allylic position of an N-allylamide using NBS.[5]

Materials:

-

N-Allylamide substrate

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄), anhydrous

-

Standard glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-allylamide (1.0 equivalent) in anhydrous CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of AIBN (approx. 0.02 equivalents) to the solution.

-

Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. Alternatively, initiate the reaction with a UV lamp at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on top of the denser CCl₄ solvent.

-

After completion (usually 1-3 hours), cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude allylic bromide, which can be purified by column chromatography.

Intramolecular Cyclization Reactions

The dual functionality of allylamides makes them excellent precursors for intramolecular cyclization to form various nitrogen- and oxygen-containing heterocycles, such as oxazolines. Electrochemical methods have emerged as green and efficient strategies for these transformations. For instance, the electrochemical selenocyclization of N-allyl benzamides with diselenides yields selenofunctionalized oxazolines.[6]

This process avoids the need for harsh chemical oxidants by using electrons as the reagent.[7][8] The proposed mechanism involves the generation of an electrophilic selenium species (a selenium cation or radical) at the anode, which then adds to the alkene. The amide oxygen acts as an intramolecular nucleophile, attacking the resulting intermediate to forge the oxazoline ring.

| Substrate (N-allyl-R-benzamide) | Electrode Material (Anode/Cathode) | Charge (F/mol) | Solvent | Yield (%) | Reference |

| R = H | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 93 | [11 (from supporting info)] |

| R = 4-Me | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 81 | [11 (from supporting info)] |

| R = 4-OMe | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 78 | [11 (from supporting info)] |

| R = 4-Cl | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 85 | [11 (from supporting info)] |

| R = 4-NO₂ | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 65 | [11 (from supporting info)] |

Table 2: Yields for Electrochemical Selenocyclization of N-Allyl Benzamides.

Transition-Metal Catalysis: The Allyl Group as a Protective Moiety

The allyl group is a robust protecting group for the amide nitrogen, stable under many acidic and basic conditions where other groups like Boc or Fmoc would be cleaved.[9] Its removal (deallylation) is typically achieved under mild conditions using transition-metal catalysts, making it a valuable tool in complex syntheses, such as peptide chemistry.[9][10]

A particularly effective one-pot method involves two key steps:

-

Isomerization: A ruthenium catalyst, such as Ru(CO)HCl(PPh₃)₄, promotes the migration of the double bond from the terminal position to form a more labile N-enamide (N-prop-1-enyl amide).[9]

-

Cleavage: The electron-rich enamide is then easily cleaved by ozonolysis or other oxidative methods to release the deprotected amide.[9]

| Substrate | Catalyst (mol%) | Isomerization Conditions | Cleavage Reagents | Final Yield (%) | Reference |

| N-allyl-N-Boc-Gly-Phe-OMe | Ru(CO)HCl(PPh₃)₄ (5) | Toluene, reflux, 2h | 1. O₃, CH₂Cl₂; 2. Me₂S; 3. Et₂NH | 95 | [9] |

| N-allyl-acetamide | Ru(CO)HCl(PPh₃)₄ (5) | Toluene, reflux, 2h | 1. O₃, CH₂Cl₂; 2. Me₂S; 3. Et₂NH | 78 | [9] |

| N-allyl-benzamide | Ru(CO)HCl(PPh₃)₄ (5) | Toluene, reflux, 2h | 1. O₃, CH₂Cl₂; 2. Me₂S; 3. Et₂NH | 88 | [9] |

Table 3: Yields for One-Pot Deallylation of N-Allylamides.

Experimental Protocol: One-Pot Deallylation of an N-Allylated Peptide

Objective: To remove the N-allyl protecting group from a peptide derivative using a ruthenium-catalyzed isomerization followed by ozonolysis.[9]

Materials:

-

N-allylated peptide substrate

-

Ru(CO)HCl(PPh₃)₄ catalyst

-

Toluene, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ozone (O₃) generator

-

Dimethyl sulfide (Me₂S)

-

Diethylamine (Et₂NH)

-

1,2-Dichloroethane

Procedure:

-

Isomerization: To a solution of the N-allylated substrate (1.0 equivalent) in anhydrous toluene (to make a 0.1 M solution), add the Ru(CO)HCl(PPh₃)₄ catalyst (0.05 equivalents) under an argon atmosphere.

-

Reflux the mixture for 2 hours. Monitor the formation of the enamide intermediate by NMR or TLC.

-

After cooling, remove the toluene under reduced pressure.

-

Ozonolysis: Dissolve the residue in anhydrous CH₂Cl₂ (to make a 0.05 M solution) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution for approximately 30 minutes or until a persistent blue color indicates excess ozone.

-

Purge the solution with argon to remove excess ozone.

-

Add dimethyl sulfide (10 equivalents) to the cold solution to quench the ozonide and reduce the intermediate. Allow the mixture to warm to room temperature.

-

Hydrolysis: Remove the solvent under reduced pressure. Dissolve the residue in 1,2-dichloroethane (0.1 M), add diethylamine (3 equivalents), and reflux the mixture overnight to hydrolyze the N-formyl intermediate.

-

After cooling, the solvent is removed, and the final deprotected amide product is purified by column chromatography.

Enzymatic Reactivity and Biological Significance

The allylamine functional group (often present in allylamide-derived drugs) is a cornerstone of a major class of antifungal agents, including terbinafine and naftifine.[11] These drugs function by selectively inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway: squalene epoxidase.[12][13]

This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and rate-limiting step in the formation of ergosterol, the primary sterol in fungal cell membranes.[11] Inhibition of squalene epoxidase leads to two cytotoxic effects:

-

Ergosterol Depletion: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal membrane, impairing its function.[11]

-

Squalene Accumulation: The buildup of the squalene precursor to toxic levels further damages the cell membrane and interferes with cellular processes.[14]

The high selectivity of allylamine drugs for the fungal enzyme over its mammalian counterpart makes them effective and relatively safe therapeutic agents.[14]

Conclusion

The allylamide functional group presents a rich and diverse reactivity profile that makes it a valuable component in the synthetic chemist's toolbox. The amide moiety can be selectively reduced to access allylic amines, while the allyl group offers a handle for a wide array of transformations, including radical substitutions, intramolecular cyclizations, and transition-metal-catalyzed manipulations. Its critical role as a pharmacophore in antifungal drugs and as a versatile protecting group in complex synthesis underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity allows for the strategic design of novel molecules and efficient synthetic routes.

References

- 1. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 13. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

N-Allylacetamide safety, handling, and storage precautions

An In-depth Technical Guide to the Safety, Handling, and Storage of N-Allylacetamide

This guide provides comprehensive safety, handling, and storage information for N-Allylacetamide (CAS No. 692-33-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with this chemical.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of N-Allylacetamide

| Property | Value | Source(s) |

| CAS Number | 692-33-1 | [1][2][3] |

| Molecular Formula | C₅H₉NO | [2][3][4] |

| Molecular Weight | 99.13 g/mol | [2][3] |

| Boiling Point | 227.3 °C at 760 mmHg | [1][3] |

| Flash Point | 119.3 °C | [1][3] |

| Density | 0.884 g/cm³ | [3] |

| Physical State | Not specified (Assumed liquid based on properties) | [1] |

| Solubility | No data available | [1] |

| Melting Point/Freezing Point | No data available | [1] |

| Vapor Pressure | No data available | [5] |

| Auto-ignition Temperature | No data available | [1] |

Hazard Identification and GHS Classification

N-Allylacetamide is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS), based on notifications to the European Chemicals Agency (ECHA).[2]

Table 2: GHS Hazard Classification for N-Allylacetamide

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information provided in 2 reports by companies from 2 notifications to the ECHA C&L Inventory.[2]

Safe Handling and Engineering Controls

Proper handling procedures are essential to minimize exposure. The hierarchy of controls should be applied to ensure the highest level of safety.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

-

Ventilation: Handle N-Allylacetamide in a well-ventilated place.[1] A chemical fume hood is recommended to control vapor exposure. Ensure adequate ventilation, especially in confined areas.[6]

-

Safety Stations: Set up emergency exits and risk-elimination areas.[1] Safety showers and eyewash stations should be readily accessible.[7]

Administrative Controls & Work Practices

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][7]

-

Keep the substance away from heat, sparks, and open flames.[7][9]

Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient, appropriate PPE must be used.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., Type A for organic vapors).[1][5] Respiratory protection must be used in accordance with local regulations.[10]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a dry, cool, and well-ventilated place.[1][7][9]

-

Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][6]

Emergency Procedures

Detailed protocols must be in place for handling emergencies such as spills, fires, and personnel exposure.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

References

- 1. echemi.com [echemi.com]

- 2. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy N-Allylacetamide | 692-33-1 [smolecule.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemos.de [chemos.de]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Laboratory Synthesis of N-Allylacetamide from Allylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the synthesis of N-Allylacetamide, a valuable intermediate in organic synthesis and polymer chemistry. Two robust and widely applicable methods are presented: the N-acetylation of allylamine using acetic anhydride and the reaction with acetyl chloride in the presence of a base. These protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Introduction

N-Allylacetamide is a bifunctional molecule containing both an amide and a terminal alkene, making it a versatile building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and polymers. The straightforward N-acetylation of allylamine is the most common and efficient route to this compound. The choice between acetic anhydride and acetyl chloride as the acylating agent may depend on laboratory availability, desired reaction kinetics, and scale. This note details both procedures, including reaction setup, work-up, purification, and characterization data.

Physicochemical and Stoichiometric Data

A summary of the physical properties of the key reactants and the product, along with the stoichiometry for the described reactions, is provided in the tables below for quick reference.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Allylamine | C₃H₇N | 57.09 | 53-54 | 0.761 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | 1.082 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | 1.104 |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |

| N-Allylacetamide | C₅H₉NO | 99.13 | 227.3 (at 760 mmHg) | 0.884 |

Table 2: Stoichiometry for Synthesis Protocols

| Protocol | Reactant 1 (Allylamine) | Reactant 2 (Acylating Agent) | Base | Solvent |

| 1 (Acetic Anhydride) | 1.0 eq | Acetic Anhydride (1.1 eq) | None (or optional base) | None (neat) |

| 2 (Acetyl Chloride) | 1.0 eq | Acetyl Chloride (1.05 eq) | Pyridine (1.1 eq) | Dichloromethane (DCM) |

Experimental Protocols

Protocol 1: Synthesis of N-Allylacetamide using Acetic Anhydride

This protocol describes the direct acetylation of allylamine with acetic anhydride. The reaction is typically performed neat (without a solvent) and can be carried out with or without a base to neutralize the acetic acid byproduct. For simplicity, a catalyst-free approach is detailed below.

Materials:

-

Allylamine

-

Acetic Anhydride

-

Ice-cold water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allylamine (10.0 g, 0.175 mol). Cool the flask in an ice-water bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (19.6 g, 0.192 mol, 1.1 eq) dropwise to the stirred allylamine over 30 minutes, maintaining the internal temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours.

-

Work-up:

-

Pour the reaction mixture into 100 mL of ice-cold water to quench any unreacted acetic anhydride.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove acetic acid) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude N-allylacetamide.

-

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 97-99 °C at 12 mmHg.

-

Characterization: The expected yield is typically in the range of 85-95%. The purity of the final product can be assessed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of N-Allylacetamide using Acetyl Chloride and Pyridine

This method utilizes the more reactive acetyl chloride and requires a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) is used as the solvent.

Materials:

-

Allylamine

-

Acetyl Chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate solution

-

10% aqueous Copper (II) sulfate (CuSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allylamine (10.0 g, 0.175 mol) and pyridine (15.2 g, 0.192 mol, 1.1 eq) in 100 mL of dichloromethane (DCM). Stir the solution under a nitrogen atmosphere and cool it in an ice-water bath.

-

Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (14.3 g, 0.183 mol, 1.05 eq) in 20 mL of DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl solution (to remove pyridine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of 10% aqueous CuSO₄ solution (to remove the last traces of pyridine - the aqueous layer will turn deep blue).

-

Finally, wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification: The crude product can be further purified by vacuum distillation as described in Protocol 1.

Diagrams

The following diagrams illustrate the chemical reaction and the experimental workflows for the synthesis of N-Allylacetamide.

Caption: General reaction scheme for the synthesis of N-Allylacetamide.

Protocol for the N-alkylation of Acetamide to Synthesize N-Allylacetamide

Application Note

This document provides a detailed protocol for the synthesis of N-allylacetamide via the N-alkylation of acetamide with allyl bromide. This reaction is a fundamental transformation in organic chemistry, providing a straightforward method to introduce an allyl group onto an amide nitrogen. The resulting N-allylacetamide is a versatile building block in organic synthesis. The protocol described herein utilizes a strong base, such as sodium hydride or cesium carbonate, to deprotonate the acetamide, thereby increasing its nucleophilicity to facilitate the substitution reaction with allyl bromide. This method is suitable for laboratory-scale synthesis and is relevant for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle

The N-alkylation of acetamide proceeds via a nucleophilic substitution reaction (SN2). The amide proton of acetamide is first abstracted by a strong base to form a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide leaving group to form the N-C bond, yielding N-allylacetamide.

Experimental Protocols

Two common procedures for the N-alkylation of acetamide are presented below, utilizing either sodium hydride in tetrahydrofuran (THF) or cesium carbonate in N,N-dimethylformamide (DMF).

Protocol 1: N-alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is adapted from general procedures for the N-alkylation of amides.

Materials:

-

Acetamide

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add acetamide (1.0 eq).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the acetamide.

-

Deprotonation: Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, and then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved during this step.

-

Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq.) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure N-allylacetamide.

Protocol 2: N-alkylation using Cesium Carbonate in N,N-Dimethylformamide

This protocol is based on general methods for cesium carbonate-promoted N-alkylation of amides.

Materials:

-

Acetamide

-

Cesium Carbonate (Cs₂CO₃)

-

Allyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add acetamide (1.0 eq.) and cesium carbonate (1.5 eq.).

-

Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous DMF to the flask, followed by the dropwise addition of allyl bromide (1.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude N-allylacetamide can be purified by vacuum distillation.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Moles (for 1g Acetamide) | Equivalents |

| Acetamide | 59.07 | 1.159 | 221 | 0.0169 | 1.0 |

| Allyl bromide | 120.98 | 1.398 | 70-71 | 0.0203 | 1.2 |

| Sodium Hydride (60%) | 24.00 | 0.92 (dispersion) | - | 0.0186 | 1.1 |

| Cesium Carbonate | 325.82 | 4.072 | - | 0.0254 | 1.5 |

Table 2: Product Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| N-Allylacetamide | C₅H₉NO | 99.13 | Colorless liquid/solid | 97-102 @ 14 Torr |

Table 3: Expected Spectroscopic Data for N-Allylacetamide

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR (CDCl₃) | ~1.9 (s, 3H, COCH₃), ~3.8 (t, 2H, NCH₂), ~5.1 (m, 2H, =CH₂), ~5.7 (m, 1H, CH=) |

| ¹³C NMR (CDCl₃) | ~23 (COCH₃), ~42 (NCH₂), ~116 (=CH₂), ~134 (CH=), ~170 (C=O) |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer.

Safety Precautions

-